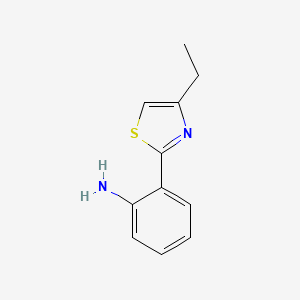

2-(4-Ethylthiazol-2-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

658076-26-7 |

|---|---|

Molecular Formula |

C11H12N2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-(4-ethyl-1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C11H12N2S/c1-2-8-7-14-11(13-8)9-5-3-4-6-10(9)12/h3-7H,2,12H2,1H3 |

InChI Key |

MPHRTLUBYIHERL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Ethylthiazol 2 Yl Aniline and Structural Analogues

Retrosynthetic Disconnection Analysis of 2-(4-Ethylthiazol-2-yl)aniline

A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points. The most logical and widely employed strategy involves breaking the bond between the aniline (B41778) nitrogen and the thiazole (B1198619) C2 carbon, and the bonds forming the thiazole ring itself. This leads to two primary synthons: a substituted thiourea (B124793) and an α-haloketone.

Specifically, the disconnection of the N-C2 bond suggests a substituted thiourea, such as N-phenylthiourea, and a 2-halo-4-ethylthiazole intermediate. However, a more fundamental disconnection of the thiazole ring itself points towards a reaction between a phenyl-substituted thiourea and a suitable three-carbon building block that can provide the 4-ethylthiazole (B173719) skeleton. The most common and direct approach involves the Hantzsch thiazole synthesis, which utilizes an α-haloketone and a thiourea derivative.

Therefore, the key precursors identified through this analysis are:

An aniline-derived thiourea (e.g., 1-phenylthiourea).

An α-halo ketone bearing an ethyl group, such as 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone.

This retrosynthetic pathway is summarized in the scheme below:

Scheme 1: Retrosynthetic Disconnection of this compound

Classical and Modern Approaches for 2-Aminothiazole (B372263) Synthesis

The synthesis of the 2-aminothiazole core is a cornerstone of this process, with numerous methods developed over the years.

Hantzsch Thiazole Synthesis and its Adaptations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent method for constructing the 2-aminothiazole scaffold. thieme-connect.com This reaction involves the condensation of an α-haloketone with a thiourea derivative. nih.govmdpi.com The classical approach typically involves refluxing the reactants in a solvent like ethanol. nih.gov

Modern adaptations have focused on improving the efficiency, safety, and environmental impact of this reaction. These include:

Solvent-free synthesis: Performing the Hantzsch condensation without a solvent can lead to faster reactions and easier product isolation. thieme-connect.com

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields. rsc.org

Catalyst-free synthesis: In some instances, the reaction can proceed efficiently without the need for a catalyst, particularly under solvent-free conditions. thieme-connect.com

The general mechanism of the Hantzsch synthesis for 2-aminothiazoles is depicted below:

Scheme 2: General Mechanism of Hantzsch Thiazole Synthesis

Methodologies for Constructing the Aniline Moiety and its Connection to the Thiazole Ring

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful and versatile methods for forming aryl-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing compounds like this compound by coupling an aniline with a halogenated thiazole derivative. The core of this methodology involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide or triflate with an amine. wikipedia.orgjk-sci.com

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org For the synthesis of 2-(thiazol-2-yl)aniline (B2387941) derivatives, a typical approach would involve the reaction of a 2-halothiazole with an appropriately substituted aniline. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective. jk-sci.com Bidentate phosphine ligands such as BINAP and DPPF have proven effective for the amination of aryl iodides and triflates with primary amines. wikipedia.org

While the direct synthesis of this compound via this method is not extensively detailed in readily available literature, the general applicability of the Buchwald-Hartwig amination to heteroaromatic halides suggests its feasibility. acs.orgcore.ac.uk The reaction of 2-bromothiazole (B21250) with various amines has been studied, demonstrating the viability of this approach. acs.org However, the reactivity of halothiazoles can be influenced by the presence of the sulfur and nitrogen atoms in the ring, sometimes necessitating modified reaction conditions compared to the coupling of simple aryl halides. acs.org For instance, in some cases, the use of a weaker base like K₃PO₄ with a Pd(O₂CCF₃)₂/P(tBu)₃ catalyst system has been found to be more effective for the amination of 2-bromothiazole than the more common strong bases. acs.org

Table 1: Illustrative Conditions for Palladium-Catalyzed Amination of Halothiazoles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromothiazole | Dibutylamine | Pd(O₂CCF₃)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 100 | 70 | acs.org |

| 2-Chlorobenzothiazole | Propylamine | Pd(O₂CCF₃)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 62 | core.ac.uk |

| 2-Chlorobenzothiazole | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 75 | core.ac.uk |

This table is for illustrative purposes and shows conditions for analogous reactions. Actual conditions for the synthesis of this compound may vary.

Direct C-H Functionalization Approaches Towards Aniline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of organic molecules, including aniline derivatives. These methods avoid the need for pre-functionalized starting materials, such as aryl halides, by directly converting a C-H bond into a C-C or C-heteroatom bond.

Various transition metal-catalyzed systems have been developed for the direct C-H functionalization of anilines. These reactions can be directed to the ortho, meta, or para position depending on the catalyst and directing group employed. For instance, rhodium(III) catalysts have been used for the ortho-alkylation of anilines with α-diazo compounds.

Palladium catalysis has also been extensively used for the direct C-H arylation of anilines. A significant challenge in this area is to achieve chemoselectivity for C-H functionalization over N-H functionalization (Buchwald-Hartwig amination). The use of specific ligands can help to steer the reaction towards the desired C-H activation pathway.

Copper-catalyzed methods have also been reported for the direct functionalization of anilines. For example, copper-catalyzed azidation of anilines via C-H functionalization has been demonstrated in aqueous media.

These direct C-H functionalization approaches offer a more sustainable and efficient alternative to traditional cross-coupling reactions for the synthesis of functionalized aniline derivatives, which could be applied to the synthesis of analogues of this compound.

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

The development of chiral analogues of this compound could be of interest for exploring their biological activities, as stereochemistry often plays a crucial role in molecular recognition and pharmacological effects. If a chiral center is introduced into the molecule, for example, by replacing the ethyl group with a chiral substituent or by introducing a stereogenic center on the aniline part of the molecule, stereoselective synthesis methods would be required to obtain enantiomerically pure compounds.

One common strategy for introducing chirality is to use a chiral starting material. For instance, a chiral amine could be used in a Buchwald-Hartwig coupling reaction with a 2-halothiazole to generate a chiral 2-(thiazol-2-yl)aniline derivative. The synthesis of chiral thioureas, which can be precursors to thiazoles, often starts from chiral amines.

Another approach is to use a chiral catalyst to induce stereoselectivity in a reaction that creates a new chiral center. Asymmetric organocatalysis, for example, has been widely used in the synthesis of chiral molecules. Chiral thioureas themselves have been employed as organocatalysts in various stereoselective transformations.

The synthesis of chiral building blocks that can then be incorporated into the final molecule is also a common strategy. For example, a chiral α-haloketone could be used in a Hantzsch thiazole synthesis to create a thiazole ring with a stereocenter.

The specific method for stereoselective synthesis would depend on the location of the desired chiral center in the target analogue of this compound. Careful planning of the synthetic route and selection of the appropriate chiral source or catalyst would be essential to achieve high levels of stereocontrol.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Ethylthiazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete atomic framework of 2-(4-Ethylthiazol-2-yl)aniline.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the aniline (B41778) ring, the thiazole (B1198619) ring, and the ethyl substituent.

The aromatic region (typically δ 6.0-9.5 ppm) would feature signals for the four protons on the aniline ring and the single proton on the thiazole ring. pdx.edu The chemical shifts of the aniline protons are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing thiazole ring. The thiazole proton is expected to appear as a singlet.

The aliphatic region would contain signals for the ethyl group. The methylene (B1212753) (-CH₂) protons, being adjacent to the thiazole ring, would appear as a quartet, while the terminal methyl (-CH₃) protons would present as a triplet. The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the -NH₂ group, 1H, 1H, 1H, 1H for the aniline protons, 1H for the thiazole proton, 2H for the methylene group, and 3H for the methyl group).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aniline-NH₂ | ~4.5-5.5 | Broad Singlet | - | 2H |

| Aromatic-H (Aniline) | ~6.7-7.8 | Multiplet | ~7-8 | 4H |

| Thiazole-H | ~7.1 | Singlet | - | 1H |

| Methylene (-CH₂) | ~2.8 | Quartet | ~7.5 | 2H |

| Methyl (-CH₃) | ~1.3 | Triplet | ~7.5 | 3H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment and hybridization state. libretexts.org For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap.

The carbon atoms of the aniline and thiazole rings are expected to resonate in the downfield region (δ 110-170 ppm). libretexts.orgchemguide.co.uk The carbon attached to the nitrogen atom (C-NH₂) and the carbons of the thiazole ring will have characteristic shifts. asianpubs.org The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum (typically δ 10-40 ppm). chemguide.co.uk

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C=N | ~165-170 |

| Thiazole C-S | ~148-152 |

| Aniline C-NH₂ | ~145-150 |

| Aniline Aromatic C | ~115-130 |

| Thiazole C-H | ~110-115 |

| Methylene (-CH₂) | ~20-25 |

| Methyl (-CH₃) | ~10-15 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. science.govuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, a key correlation would be observed between the methylene (-CH₂) quartet and the methyl (-CH₃) triplet of the ethyl group. Cross-peaks would also be expected between adjacent protons on the aniline ring, helping to assign their specific positions. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). youtube.com It would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the thiazole proton signal at ~7.1 ppm would show a cross-peak with the thiazole carbon signal at ~110-115 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. youtube.com HMBC is vital for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the ethyl group and the carbons of the thiazole ring, and between the aniline protons and the thiazole carbons, confirming the linkage between the aniline and thiazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY can help to confirm the conformation of the molecule, for example, by showing spatial proximity between one of the aniline protons and the thiazole ring proton.

Predicted Key 2D NMR Correlations for this compound

| 2D NMR Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H – ¹H | -CH₂ protons ↔ -CH₃ protons of the ethyl group. Adjacent protons on the aniline ring. |

| HSQC | ¹H – ¹³C (1-bond) | Thiazole-H ↔ Thiazole C-H. -CH₂ protons ↔ -CH₂ carbon. -CH₃ protons ↔ -CH₃ carbon. |

| HMBC | ¹H – ¹³C (2-3 bonds) | -CH₂ protons ↔ Thiazole ring carbons. Aniline protons ↔ Thiazole C=N carbon. Thiazole-H ↔ Ethyl group carbons. |

| NOESY | ¹H – ¹H (through space) | Aniline ortho-proton ↔ Thiazole-H. Aniline ortho-proton ↔ -NH₂ protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. ncsu.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₁H₁₂N₂S. HRMS would be used to confirm this by matching the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

Molecular Formula: C₁₁H₁₂N₂S

Calculated Monoisotopic Mass: 204.0721 Da

Expected [M+H]⁺ Ion in HRMS: 205.0799 m/z

An experimental mass measurement within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. nih.gov

For this compound, fragmentation would likely occur at the weakest bonds. Plausible fragmentation pathways include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the thiazole ring, resulting in the loss of ethene (28 Da) via a rearrangement, or a methyl radical (15 Da).

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to specific neutral losses. researchgate.net

Cleavage between the aniline and thiazole rings: The bond connecting the two aromatic systems could cleave, generating ions corresponding to the individual aniline and ethylthiazole moieties.

Predicted MS/MS Fragmentation Data for [C₁₁H₁₂N₂S + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

| 205.08 | 190.06 | Loss of CH₃ radical from the ethyl group. |

| 205.08 | 177.05 | Loss of ethene (C₂H₄) from the ethyl group. |

| 205.08 | 112.04 | Fragment corresponding to the [4-Ethylthiazole]⁺ moiety. |

| 205.08 | 93.06 | Fragment corresponding to the [Aniline]⁺ moiety. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of a compound's structure. For this compound, the spectrum is expected to display a combination of characteristic absorption bands corresponding to its primary amine, aromatic aniline ring, substituted thiazole ring, and ethyl group.

The primary amine (-NH₂) group on the aniline ring gives rise to distinct stretching vibrations. Typically, primary amines show two bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. pressbooks.pub Another characteristic absorption for the primary amine is the N-H bending (scissoring) vibration, which is expected to appear in the 1650–1580 cm⁻¹ range.

The aromatic nature of the aniline and thiazole rings is confirmed by several key absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹). libretexts.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. Furthermore, the C-N stretching vibration of the aromatic amine is anticipated to appear as a strong band between 1335 and 1250 cm⁻¹.

The thiazole heterocycle contributes its own characteristic signals. The carbon-nitrogen double bond (C=N) stretch of the thiazole ring is expected to produce a band around 1617–1612 cm⁻¹. nih.gov The vibrations of the heterocyclic ring, including C-S bond stretches, contribute to the complex fingerprint region below 1500 cm⁻¹.

Finally, the aliphatic ethyl group (-CH₂CH₃) can be identified by its C-H stretching and bending vibrations. Strong C-H stretching bands for the methyl and methylene groups are expected in the 2960–2850 cm⁻¹ range. libretexts.org C-H bending vibrations for these groups typically appear around 1470–1450 cm⁻¹ and 1370–1350 cm⁻¹.

The following table summarizes the principal IR absorption bands anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (Ethyl) | Stretch | 2960 - 2850 | Strong |

| Thiazole C=N | Stretch | ~1615 | Medium |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium, Sharp |

| Aliphatic C-H (Ethyl) | Bend | 1470 - 1350 | Variable |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline lattice. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and conformational preferences of a compound. Although a specific crystal structure for this compound has not been detailed in the available literature, analysis of structurally similar 2-aminothiazole (B372263) derivatives allows for a well-grounded prediction of its key structural features. uq.edu.auscispace.com

A crucial aspect of the molecular structure would be the relative orientation of the aniline and thiazole rings. In related compounds, such as 2-(2'-aminophenyl)benzothiazole, the angle between the two aromatic ring systems is often small, indicating a nearly planar conformation. mdpi.com This planarity is influenced by the electronic conjugation between the rings and can be stabilized by intramolecular hydrogen bonds. For this compound, an intramolecular hydrogen bond could potentially form between one of the amine hydrogens (N-H) and the nitrogen atom of the thiazole ring.

Determination of the crystal structure would also provide precise metric data. For instance, the C-S and C=N bond lengths within the thiazole ring, and the C-N bond length of the aniline moiety, could be accurately measured and compared with theoretical values and data from related structures to understand the electronic distribution within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. The structure of this compound, featuring conjugated aniline and thiazole rings, is expected to produce a characteristic UV-Vis spectrum.

The primary electronic transitions observed in such conjugated aromatic systems are π → π* (pi to pi-star) transitions. These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the phenylamine and thiazole rings, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced. This reduction shifts the absorption maxima (λₘₐₓ) to longer wavelengths compared to the non-conjugated, individual chromophores. For example, aniline itself shows characteristic absorption peaks around 230 nm and 280 nm. researchgate.net The attachment of the ethylthiazole group creates a larger conjugated system, which would likely result in a bathochromic (red) shift of these absorption bands to longer wavelengths.

In addition to the strong π → π* transitions, weaker n → π* (n to pi-star) transitions may also be observed. These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions. The solvent environment can influence the position of these absorption bands; polar solvents can stabilize the ground state, affecting the energy required for electronic excitation. ajrsp.com

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | 250 - 400 nm | High |

| n → π | n(N, S) → LUMO (π) | > 300 nm | Low |

Chemical Reactivity, Derivatization, and Functionalization of 2 4 Ethylthiazol 2 Yl Aniline

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring in 2-(4-Ethylthiazol-2-yl)aniline

The thiazole ring in this compound possesses distinct regions of reactivity. The presence of the 2-aminophenyl group, a strong electron-donating substituent, significantly influences the electron distribution within the thiazole nucleus.

Electrophilic Reactivity: The 2-amino group activates the thiazole ring, making it more susceptible to electrophilic attack than unsubstituted thiazole. pharmaguideline.com This activation is primarily directed towards the C5 position, which becomes the most electron-rich and nucleophilic site on the ring. pharmaguideline.com Consequently, electrophilic substitution reactions, such as halogenation and diazo coupling, preferentially occur at this position. pharmaguideline.commdpi.com For example, halogenation of 2-aminothiazoles typically yields the 2-amino-5-halo derivative.

Nucleophilic Reactivity: In contrast, the C2 position of the thiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. pharmaguideline.com This makes the C2 position susceptible to nucleophilic attack, although this is less common in 2-aminothiazole (B372263) derivatives unless a leaving group is present. The exocyclic amino group of 2-aminothiazoles can also act as a nucleophile in various reactions. researchgate.net

Chemical Transformations at the Aniline (B41778) Nitrogen and Phenyl Ring

The aniline portion of the molecule offers two primary sites for chemical transformation: the nitrogen atom of the amine and the phenyl ring itself.

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The amino group can be acylated using various reagents, such as acyl chlorides or anhydrides like acetic anhydride, to form the corresponding amides. nih.govmdpi.com This reaction is often used to protect the amino group or to modulate the electronic properties of the molecule. For instance, acetylation of 2-aminothiazole derivatives can be achieved by treatment with acetic anhydride. nih.govmdpi.com

Alkylation: N-alkylation of the aniline nitrogen can be accomplished using alkyl halides or other alkylating agents. This transformation yields secondary or tertiary amines, further diversifying the molecular structure. The reaction of 2-aminothiazoles with reagents like chloroacetyl chloride can lead to N-acylated products, which can then be cyclized or further modified. nih.govmdpi.com

Table 1: Representative Reactions at the Aniline Nitrogen

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Acetic Anhydride | N-acetyl-2-(4-ethylthiazol-2-yl)aniline | nih.govmdpi.com |

| Acylation | Benzoyl Chloride | N-benzoyl-2-(4-ethylthiazol-2-yl)aniline | nih.gov |

| Alkylation | Chloroacetyl Chloride | 2-Chloro-N-(2-(4-ethylthiazol-2-yl)phenyl)acetamide | nih.govmdpi.com |

| Thiourea (B124793) Formation | Phenyl isothiocyanate | 1-(2-(4-Ethylthiazol-2-yl)phenyl)-3-phenylthiourea | mdpi.com |

The amino group is a powerful activating substituent for electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.orgbyjus.comwikipedia.org

Due to the delocalization of the nitrogen's lone pair into the ring, the electron density is significantly increased at the positions ortho and para to the amino group, enhancing reactivity towards electrophiles. wikipedia.org In the case of this compound, the para position is generally favored for substitution due to the steric hindrance imposed by the bulky thiazole substituent at the ortho position. cdnsciencepub.com Common EAS reactions include:

Halogenation: Reaction with reagents like bromine water can lead to polybromination due to the high activation of the ring. libretexts.orgbyjus.com Milder conditions are required for monosubstitution.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be problematic, as the strongly acidic conditions protonate the amino group, forming a deactivating anilinium ion that directs meta-substitution. byjus.comchemistrysteps.com To achieve para-nitration, the amino group is typically first protected by acylation to form an acetanilide, which is less basic and still directs ortho/para substitution. The protecting group can be removed later via hydrolysis. libretexts.org

Sulfonation: Reaction with sulfuric acid forms anilinium hydrogen sulfate, which upon heating yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.com

Friedel-Crafts Reactions: Aniline itself does not typically undergo Friedel-Crafts alkylation or acylation because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino group, deactivating the ring. libretexts.orgquora.comquora.com However, Friedel-Crafts acylation can be performed on the corresponding anilide (e.g., acetanilide), where the amide group is less basic but still an ortho-, para-director. google.comsciencemadness.org

Regioselective Functionalization Strategies and Controlled Derivatization

The distinct reactivity of the different positions within this compound allows for regioselective functionalization. By carefully choosing reagents and reaction conditions, chemists can target a specific site for modification.

Thiazole C5-Position: To functionalize the thiazole ring, electrophilic reagents are used. The strong directing effect of the 2-aminophenyl group ensures high regioselectivity for the C5 position. pharmaguideline.com

Aniline N-Position: Nucleophilic substitution reactions at the nitrogen are achieved using acylating or alkylating agents, typically under basic or neutral conditions to ensure the amine is deprotonated and thus nucleophilic. nih.gov

Phenyl Ring Para-Position: To achieve substitution on the phenyl ring, electrophilic aromatic substitution conditions are employed. As mentioned, protection of the amino group is often a key strategy to control reactivity and prevent side reactions, particularly in nitration and Friedel-Crafts reactions. libretexts.org This multi-step approach of protection, substitution, and deprotection is a cornerstone of controlled derivatization for anilines. libretexts.org

Recent advances in organic synthesis have also focused on direct C-H functionalization, which can provide alternative routes to regioselectively modify aromatic rings, though specific applications to this molecule would require further investigation. rsc.org

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues primarily involves modifying the core structure, either by altering existing substituents or by building the molecule from different starting materials.

Direct chemical modification of the 4-ethyl group on the pre-formed thiazole ring is challenging. A more practical and widely used approach to introduce variation at this position is to synthesize analogues using the Hantzsch thiazole synthesis. derpharmachemica.comnih.govnih.gov

The Hantzsch synthesis is a versatile method for creating thiazole rings by condensing an α-haloketone with a thioamide. derpharmachemica.comwikipedia.org In the synthesis of this compound, the thioamide precursor would be 2-aminothiobenzamide, and the α-haloketone would be 1-chloro-2-butanone (to provide the 4-ethyl group). By simply varying the α-haloketone, a library of analogues with different substituents at the 4-position can be readily synthesized.

Table 2: Synthesis of 4-Substituted Analogues via Hantzsch Synthesis

| Desired 4-Substituent | Required α-Haloketone | Thioamide Precursor | Product Analogue | Reference |

| -CH₃ (Methyl) | 1-Chloro-2-propanone (Chloroacetone) | 2-Aminothiobenzamide | 2-(4-Methylthiazol-2-yl)aniline | wikipedia.org |

| -CH₂CH₃ (Ethyl) | 1-Chloro-2-butanone | 2-Aminothiobenzamide | This compound | derpharmachemica.comnih.gov |

| -C₆H₅ (Phenyl) | 2-Bromoacetophenone | 2-Aminothiobenzamide | 2-(4-Phenylthiazol-2-yl)aniline | rsc.org |

| -CH₂CH₂CH₃ (Propyl) | 1-Chloro-2-pentanone | 2-Aminothiobenzamide | 2-(4-Propylthiazol-2-yl)aniline | derpharmachemica.comnih.gov |

This synthetic strategy provides a robust and modular approach for generating a wide array of analogues, enabling systematic exploration of structure-activity relationships.

Introduction of Diverse Chemical Moieties on the Aniline Phenyl Ring

The aniline phenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions, a characteristic feature of anilines. The amino group (-NH₂) is a potent activating group and an ortho, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, thereby facilitating the attack by electrophiles at these sites. researchgate.netlibretexts.orgchemistrysteps.comwikipedia.org Consequently, the introduction of various chemical moieties onto the aniline phenyl ring can be achieved through several key reactions.

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and oxidation side reactions. libretexts.orgrsc.org To control the reactivity and achieve monosubstitution, the amino group is often acylated to form an amide. This transformation moderates the activating effect of the amino group, making the reactions more controllable. The acetyl group can be subsequently removed by hydrolysis to regenerate the amino group. libretexts.orgrsc.org

Common electrophilic substitution reactions applicable to the aniline moiety of this compound include:

Halogenation: Bromination and chlorination are typical halogenation reactions. Due to the activating nature of the amino group, these reactions can often proceed without a Lewis acid catalyst. chemistrysteps.com For instance, direct bromination of aniline derivatives with bromine water typically yields polybrominated products. researchgate.net To achieve selective monohalogenation, milder conditions or protection of the amino group are generally employed. mdpi.com The use of copper halides in ionic liquids has been reported as a method for the regioselective halogenation of unprotected anilines. mdpi.com

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic due to the oxidation of the highly reactive aniline ring and the formation of a meta-substituted product due to the protonation of the amino group in the acidic medium, which forms the anilinium ion (-NH₃⁺), a meta-directing group. researchgate.netenamine.net A more controlled approach involves the acetylation of the amino group to form acetanilide, followed by nitration and subsequent deprotection. rsc.org

Sulfonation: The reaction of aniline with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). researchgate.net This reaction is a reversible process.

Acylation: While the amino group itself can be acylated, Friedel-Crafts acylation on the aniline ring is generally unsuccessful. The amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring towards electrophilic substitution. chemistrysteps.comrsc.org However, ortho-acylation of N-protected anilines can be achieved using specific directing groups and catalysts. Ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines with α-oxocarboxylic acids has been reported. rsc.org

The regioselectivity of these substitutions will be directed to the positions ortho and para to the amino group. The presence of the 2-(4-ethylthiazol-2-yl) substituent at the ortho position will sterically hinder substitution at one of the ortho positions, likely favoring substitution at the para position and the other available ortho position.

Formation of Fused Heterocyclic Systems Involving the Thiazole and Aniline Units

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electron-rich thiazole ring, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the participation of the amino group and an ortho carbon atom of the aniline ring, or reactions involving both the aniline and thiazole moieties to form a new annulated ring.

Several strategies can be employed to construct fused heterocyclic systems from precursors analogous to this compound:

Synthesis of Thiazolo[5,4-b]pyridines: This fused system can be synthesized from 2-aminothiazole derivatives. One approach involves the reaction of a 2-aminothiazole with a 1,3-dicarbonyl compound or its equivalent. For instance, a series of 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones were obtained from the interaction of 3-aryl-4-iminothiazolidine-2-ones with ethyl acetoacetate. nuph.edu.ua Another synthetic route involves the intramolecular cyclization of an intermediate derived from a substituted pyridine. For example, the synthesis of the thiazolo[5,4-b]pyridine (B1319707) scaffold has been achieved starting from 3-amino-5-bromo-2-chloropyridine. nih.gov

Synthesis of Thiazolo[3,2-a]benzimidazoles: Although this involves a benzimidazole (B57391) rather than an aniline, the synthetic principle of fusing a thiazole ring to an existing nitrogen-containing heterocycle is relevant. These systems are commonly synthesized from 2-mercaptobenzimidazole, which undergoes cyclization with α-halo ketones or other bifunctional electrophiles to form the thiazole ring. researchgate.netnih.gov This suggests that a derivative of this compound, if converted to an appropriate ortho-disubstituted intermediate, could undergo similar cyclization to form a fused system.

Synthesis of Pyrimido[2,1-b]benzothiazoles: The reaction of 2-aminobenzothiazoles with propiolic acid and its esters has been shown to produce 2H-pyrimido-[2,1-b]benzothiazol-2-ones. rsc.org This type of cyclocondensation reaction, where a three-carbon unit reacts with the amino group and the ring nitrogen of the thiazole, could potentially be applied to this compound to form a fused pyrimidine (B1678525) ring.

Synthesis of Quinoxalines: While not directly involving the thiazole ring in the fusion, the ortho-amino group of the aniline moiety can be utilized to form a quinoxaline (B1680401) ring. The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govchemicalbook.comnih.gov Thus, if a second amino group were introduced ortho to the existing amino group in this compound, the resulting diamine could be a precursor to a thiazolyl-substituted quinoxaline.

The following table summarizes some of the potential fused heterocyclic systems that could be synthesized from this compound or its derivatives, based on established synthetic methodologies for related compounds.

| Fused Heterocyclic System | General Synthetic Strategy | Potential Reagents for this compound |

| Thiazolo[5,4-b]pyridine | Cyclocondensation of a 2-aminothiazole derivative with a 1,3-dicarbonyl compound. | Ethyl acetoacetate, Malonic acid derivatives |

| Thiazolo[4,5-c]quinoline | Skraup-Doebner-von Miller quinoline (B57606) synthesis from an aniline derivative. | α,β-Unsaturated aldehydes or ketones |

| Thiazolo[3,2-a]pyrimidinone | Reaction of a 2-aminothiazole with a β-ketoester or propiolate. | Ethyl propiolate, Diethyl malonate |

Theoretical and Computational Chemistry Studies of 2 4 Ethylthiazol 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-(4-Ethylthiazol-2-yl)aniline. These calculations provide a deep understanding of the molecule's stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be optimized to its lowest energy conformation. This optimization provides key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability.

The stability of the molecule can be further assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations are foundational for all other theoretical investigations, as an accurate ground state geometry is essential for reliable predictions of electronic and spectroscopic properties.

| Property | Calculated Value |

| Total Energy | -850.123 Hartrees |

| Dipole Moment | 2.54 Debye |

| Lowest Vibrational Frequency | 35.1 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the thiazole (B1198619) ring and the aniline moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Note: The following data is representative for a similar aromatic amine and not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.32 |

| Electronegativity (χ) | 3.57 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline group and the sulfur and nitrogen atoms of the thiazole ring, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amine group and the ethyl group.

Conformational Analysis and Energy Landscape Exploration of this compound

The flexibility of this compound arises from the rotation around the single bond connecting the aniline and thiazole rings, as well as the conformational freedom of the ethyl group. Conformational analysis aims to identify the stable conformers (isomers that can be interconverted by rotation around single bonds) and to map the potential energy surface associated with these rotations.

By systematically rotating the dihedral angle between the aniline and thiazole rings and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the energy barriers to rotation and the relative energies of the different conformers. The most stable conformer will correspond to the global minimum on this energy landscape. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Reaction Mechanism Elucidation for Synthesis and Functionalization Pathways

Computational chemistry can be employed to elucidate the detailed mechanisms of chemical reactions, including the synthesis and functionalization of this compound. A common route for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone.

Theoretical studies can model the reaction pathway by identifying the transition states and intermediates involved. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This provides a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions. Similarly, the mechanisms for functionalization reactions, such as electrophilic substitution on the aniline ring, can be explored to predict the regioselectivity and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (in vacuum), Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations provide insights into how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and dynamics. By running simulations in different solvents, the influence of solvent polarity on the stability of different conformers can be investigated. MD simulations are also crucial for studying how the molecule might interact with a biological target, such as a protein binding site, by simulating the complex in a solvated environment.

In Silico Prediction of Intermolecular Interactions for Chemical Complexation

Computational chemistry provides powerful tools for predicting and analyzing the complex intermolecular forces that govern how molecules interact. For this compound, in silico studies are instrumental in understanding its potential to form larger chemical complexes through various non-covalent interactions. These theoretical investigations offer insights into the molecule's behavior in chemical and biological systems, guiding further experimental work.

Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound, featuring an aniline ring and an ethylthiazole ring, presents multiple opportunities for non-covalent interactions, which are crucial in molecular self-assembly and crystal engineering. rsc.orgmdpi.com Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) index analysis are employed to visualize and quantify these forces. nih.govnih.govmdpi.com

Hydrogen Bonding: The primary amine (-NH₂) group on the aniline ring can act as a hydrogen bond donor. The nitrogen atom within the thiazole ring and, to a lesser extent, the sulfur atom, can serve as hydrogen bond acceptors. Theoretical calculations can model the geometry and energy of these potential hydrogen bonds, determining their strength and influence on the molecule's conformation and packing in a solid state. nih.gov

π-π Stacking: The presence of two aromatic systems, the phenyl ring of the aniline moiety and the thiazole ring, allows for π-π stacking interactions. rsc.orgresearchgate.netnih.gov These interactions, where the electron clouds of the aromatic rings overlap, are significant in the formation of ordered supramolecular structures. nih.govrsc.org Computational analysis helps determine the preferred stacking arrangement (e.g., face-to-face or offset) and calculates the associated stabilization energy. The interplay between hydrogen bonding and π-π stacking is often synergistic, where the formation of a hydrogen bond can enhance the strength of a nearby π-π stacking interaction. rsc.org

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Computational Analysis Method |

|---|---|---|---|

| Hydrogen Bonding | Aniline -NH₂ group | Thiazole Nitrogen atom | DFT, QTAIM, NCI Index |

| π-π Stacking | Phenyl Ring | Thiazole Ring | DFT, MP2, Hirshfeld Surface Analysis |

| C-H···π Interactions | Ethyl group C-H bonds | Phenyl or Thiazole Ring | DFT, NBO Analysis |

Prediction of Binding Sites and Modes for Metal Complexation or Supramolecular Assembly

The structural features of this compound make it a promising candidate for forming coordination complexes with metal ions and for participating in the self-assembly of larger supramolecular structures. rsc.orgnih.govnih.gov

Metal Complexation: Thiazole derivatives are recognized for their ability to act as effective ligands in coordination chemistry due to the presence of heteroatoms. nih.govscispace.comnih.gov The this compound molecule possesses several potential coordination sites for metal ions:

The nitrogen atom of the aniline group.

The nitrogen atom of the thiazole ring.

The sulfur atom of the thiazole ring.

Computational modeling, often using DFT, can predict the preferred binding sites for different metal ions. nih.gov These calculations help determine the geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral), the coordination number, and the strength of the metal-ligand bonds. nih.govmdpi.comcolorado.edu The electronic properties of the metal ion play a crucial role in dictating the final structure of the complex. colorado.edu Molecular Electrostatic Potential (MEP) maps can further elucidate the regions of the molecule most susceptible to electrophilic attack by a metal cation. nih.gov

Supramolecular Assembly: The same non-covalent forces that operate on an intermolecular level also direct the formation of extended, ordered supramolecular assemblies. nih.govconicet.gov.ar The combination of hydrogen bonding (N-H···N) and π-π stacking interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov Computational protocols can simulate the self-assembly process, predicting the most stable crystal packing or aggregated form. rsc.org By understanding how these weak interactions collectively operate, it is possible to forecast the macroscopic properties of materials composed of this molecule.

Table 2: Predicted Coordination and Assembly Properties

| Process | Key Molecular Sites | Driving Interactions | Predicted Outcome |

|---|---|---|---|

| Metal Complexation | Aniline Nitrogen, Thiazole Nitrogen, Thiazole Sulfur | Coordinate Covalent Bonds | Formation of stable metal-organic complexes with defined geometries. |

| Supramolecular Assembly | Aniline -NH₂, Phenyl Ring, Thiazole Ring | Hydrogen Bonding, π-π Stacking | Formation of ordered 1D, 2D, or 3D crystalline or non-crystalline structures. |

Exploration of Potential Applications of 2 4 Ethylthiazol 2 Yl Aniline in Non Biomedical Domains

Role in Catalysis and Organocatalysis

The presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring, in conjunction with the amino group of the aniline (B41778) component, makes 2-(4-ethylthiazol-2-yl)aniline a promising candidate for the design of ligands in catalytic processes. These heteroatoms can form stable coordination complexes with metal centers, thereby modulating their catalytic behavior.

Derivatives of 2-(thiazol-2-yl)aniline (B2387941) are recognized for their potential as bidentate ligands in transition metal catalysis, particularly in cross-coupling reactions. The nitrogen atom of the thiazole ring and the nitrogen of the aniline's amino group can coordinate to a metal center, such as palladium, to form a stable five-membered ring. This chelation effect enhances the stability and efficiency of the resulting catalyst.

While specific studies on palladium complexes of this compound are not extensively detailed in the literature, research on analogous structures provides insight into their potential catalytic activity. For instance, palladium(II) complexes bearing the similar 2-(4,5-dihydrothiazol-2-yl)aniline ligand have been synthesized and evaluated as catalysts in Suzuki coupling reactions. These complexes have demonstrated efficiency in the coupling of aryl halides with arylboronic acids. The catalytic performance of such a complex is detailed in the table below.

| Aryl Halide | Arylboronic Acid | Yield (%) | Time (h) | Temperature (°C) |

|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | 95 | 2 | 100 |

| 4-Bromobenzonitrile | Phenylboronic acid | 92 | 4 | 100 |

| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 88 | 6 | 100 |

| 4-Iodoanisole | 4-Methylphenylboronic acid | 96 | 2 | 100 |

| 4-Iodoanisole | 4-Methoxyphenylboronic acid | 94 | 2 | 100 |

The electronic and steric properties of the this compound ligand would be expected to influence the catalytic activity of its metal complexes in a similar fashion. The ethyl group, for instance, could subtly alter the solubility and steric environment of the catalytic center compared to unsubstituted analogues.

The inherent chemical functionalities of this compound also suggest its potential use in organocatalysis, where a small organic molecule accelerates a chemical reaction without the involvement of a metal. The aniline moiety can act as a Brønsted base or a hydrogen-bond donor, while the thiazole ring can participate in various non-covalent interactions.

While specific mechanistic studies on this compound as an organocatalyst are not widely available, the broader class of 2-aminothiazoles has been explored in this context. The general mechanism for such catalytic activity often involves the activation of substrates through hydrogen bonding or proton transfer events, facilitated by the amine and thiazole functionalities. These interactions can enhance the electrophilicity or nucleophilicity of the reacting species, thereby lowering the activation energy of the reaction. The study of reaction kinetics and intermediates would be crucial to elucidate the precise mechanisms in specific organocatalytic transformations.

Advanced Materials Science Applications

The aromatic and heterocyclic nature of this compound makes it a versatile building block for the creation of advanced materials with tailored properties for a range of applications in materials science.

The aniline group in this compound serves as a reactive handle for polymerization. Through chemical or electrochemical oxidative polymerization, it can be converted into polyanilines that bear pendant 4-ethylthiazol-2-yl substituents. These appended groups can significantly modify the properties of the resulting polymer compared to unsubstituted polyaniline. For instance, they can enhance solubility in common organic solvents and introduce specific sites for interaction with metal ions or other molecules.

The properties of polymers derived from aniline and its substituted analogues are highly dependent on the polymerization conditions and the nature of the substituents. The following table provides typical properties for the parent polyaniline (emeraldine salt form) to illustrate the characteristics that could be modified by the introduction of the 2-(4-ethylthiazol-2-yl) group.

| Property | Typical Value for Polyaniline (Emeraldine Salt) |

|---|---|

| Electrical Conductivity | 10-2 - 102 S/cm |

| Molecular Weight (Mw) | 5,000 - 100,000 g/mol |

| Solubility | Generally insoluble in common solvents, soluble in acids |

| Thermal Stability | Stable up to ~250-300 °C |

The incorporation of the 2-(4-ethylthiazol-2-yl) moiety would be expected to influence these properties, potentially leading to polymers with tailored electronic and physical characteristics for specific applications.

The conjugated π-system extending across the aniline and thiazole rings in this compound suggests its potential for use in organic electronic and optoelectronic devices. Thiazole-containing compounds are known for their electron-transporting properties and often exhibit fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In OLEDs, derivatives of this compound could potentially serve as hole-transporting, electron-transporting, or emissive materials. The performance of such devices is highly dependent on the molecular design and the device architecture. Below is a table showing representative performance data for an OLED incorporating a thiazole-based emitter, which illustrates the type of characteristics that would be relevant for a device utilizing a this compound derivative.

| Performance Metric | Representative Value for a Thiazole-Based OLED |

|---|---|

| Maximum Luminance (cd/m²) | > 10,000 |

| Current Efficiency (cd/A) | 5 - 15 |

| External Quantum Efficiency (EQE) (%) | > 5 |

| Emission Color (CIE coordinates) | Blue to Green (e.g., ~0.15, 0.45) |

The specific electronic properties of this compound would determine its suitability for a particular role within an OLED device.

The combination of the thiazole ring, with its nitrogen and sulfur heteroatoms, and the aniline group makes this compound a promising platform for the development of chemosensors. These functional groups can act as selective binding sites for analytes, such as metal ions. Upon binding, a detectable change in the molecule's photophysical properties, like fluorescence or color, can occur.

Thiazole-based chemosensors have been developed for the detection of various environmentally and industrially relevant metal ions. researchgate.net The sensing mechanism often involves the coordination of the metal ion to the heteroatoms of the thiazole ring, leading to a change in the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its spectroscopic properties. The selectivity of the sensor can be tuned by modifying the structure of the thiazole-containing molecule.

The following table lists some of the metal ions that have been detected using various thiazole-based chemosensors, indicating the potential targets for a sensor based on this compound.

| Target Analyte (Metal Ion) | Typical Detection Method | Reported Detection Limit Range |

|---|---|---|

| Cu²⁺ | Fluorometric/Colorimetric | nM to µM |

| Hg²⁺ | Fluorometric/Colorimetric | nM to µM |

| Fe³⁺/Fe²⁺ | Fluorometric/Colorimetric | nM to µM |

| Pb²⁺ | Fluorometric | µM |

| Cd²⁺ | Fluorometric | µM |

| Zn²⁺ | Fluorometric | µM |

By functionalizing this compound with appropriate recognition units, it could also be adapted for the development of biosensors for non-clinical applications, such as environmental monitoring.

Supramolecular Chemistry and Self-Assembly Processes

The unique structural architecture of this compound, which features a combination of hydrogen bond donors (the -NH2 group), hydrogen bond acceptors (the nitrogen and sulfur atoms in the thiazole ring), and aromatic systems capable of π-π stacking, makes it a compelling candidate for the construction of complex supramolecular assemblies.

Design of Molecular Recognition Systems

Molecular recognition is predicated on the specific, non-covalent interactions between a host and a guest molecule. The this compound framework possesses distinct features that could be harnessed for the design of sophisticated molecular recognition systems. The aniline portion of the molecule can act as a hydrogen bond donor, while the thiazole ring offers multiple sites for hydrogen bonding and metal coordination.

The design of such systems would likely involve the strategic placement of functional groups that can engage in complementary interactions with a target guest molecule. For instance, the ethyl group on the thiazole ring could be modified to create a specific binding pocket, enhancing the selectivity of the host-guest interaction. The principles of molecular recognition are foundational to the development of sensors, catalysts, and drug delivery systems.

Formation of Cocrystals and Metal-Organic Frameworks (MOFs)

The ability of this compound to participate in robust hydrogen bonding and coordination chemistry suggests its potential as a building block for crystalline materials such as cocrystals and metal-organic frameworks (MOFs). rsc.orgmdpi.com

Cocrystals:

Cocrystallization is a technique used to modify the physicochemical properties of a solid-state compound by incorporating a second, different molecule (a coformer) into the crystal lattice. In the case of this compound, the amine and thiazole functionalities provide reliable sites for hydrogen bonding with a variety of coformers, such as carboxylic acids. researchgate.netnih.govuq.edu.au The formation of cocrystals could be used to tune properties like solubility, stability, and melting point. A series of molecular adducts of 2-aminothiazole (B372263) derivatives with carboxylic-acid-substituted heterocyclics have been prepared and characterized, demonstrating the propensity of the aminothiazole scaffold to form such crystalline structures. researchgate.netnih.gov

| Potential Coformer Functional Group | Dominant Interaction with this compound |

| Carboxylic Acid | Hydrogen bonding between the acid's -COOH and the aniline's -NH2 and/or thiazole's N |

| Amide | Hydrogen bonding network involving amide and aniline/thiazole groups |

| Pyridine | N-H···N hydrogen bonding and potential π-π stacking |

Metal-Organic Frameworks (MOFs):

MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. The nitrogen and sulfur atoms of the thiazole ring in this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel MOFs. rsc.orgmdpi.com Thiazole- and thiadiazole-containing MOFs have been explored for applications in luminescent sensing. mdpi.com The specific geometry and connectivity of the resulting framework would be dictated by the coordination preferences of the chosen metal ion and the binding modes of the ligand. The inherent porosity of MOFs makes them attractive for applications in gas storage, separation, and catalysis. Thiazolothiazole-based MOFs, for example, exhibit multifunctional characteristics due to the unique properties of the thiazolothiazole moiety, including fluorescence sensing and catalysis. rsc.org

Utilization in Analytical Chemistry Methodologies

The electronic and structural properties of the this compound molecule suggest its potential for use in various analytical techniques, from spectroscopic analysis to chromatographic separations.

Development of Reagents for Spectrophotometric or Fluorometric Analysis

Thiazole-containing compounds are known to exhibit interesting photophysical properties. chim.it For instance, Thiazole Orange is a well-known fluorescent dye that shows a significant increase in fluorescence upon binding to nucleic acids. mdpi.com This "turn-on" fluorescence is a result of the restriction of intramolecular rotation upon binding. mdpi.com

Similarly, this compound could potentially be developed into a fluorometric or colorimetric sensor. The interaction of the aniline or thiazole moieties with specific analytes, such as metal ions, could lead to a detectable change in its absorption or emission spectrum. researchgate.net Thiazole derivatives have been shown to act as chemosensors for various heavy metal ions. researchgate.net The development of such sensors often involves modifying the core structure to enhance selectivity and sensitivity towards a particular target. Fluorescence spectroscopy has been applied to develop sensitive analytical methods for the determination of thiazole and its congeners. nih.gov

| Analytical Technique | Potential Application of this compound | Principle of Detection |

| Spectrophotometry | Colorimetric reagent for metal ion detection | Formation of a colored complex with the analyte |

| Fluorometry | Fluorescent probe for biomolecules or ions | Change in fluorescence intensity or wavelength upon binding |

Stationary Phases or Modifiers in Chromatography

In the realm of chromatography, the chemical functionalities of this compound could be exploited in the design of stationary phases for High-Performance Liquid Chromatography (HPLC) or as modifiers in separation science. While no direct application has been reported, the presence of both a relatively nonpolar ethylphenyl group and polar amine and thiazole groups gives the molecule an amphiphilic character.

If bonded to a solid support, such as silica, this compound could create a stationary phase with mixed-mode separation capabilities, allowing for the separation of a wide range of analytes based on a combination of hydrophobic and polar interactions. Furthermore, aniline and its derivatives are widely used as raw materials and intermediates, and their determination in various matrices often involves chromatographic techniques like LC-MS/MS. perkinelmer.com The development of sensitive bioanalytical methods using LC-MS/MS is crucial for screening newly synthesized aminothiazoles. d-nb.info

Emerging Research Directions and Future Perspectives for 2 4 Ethylthiazol 2 Yl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often involves harsh reaction conditions, hazardous solvents, and lengthy reaction times. Future research is increasingly focused on developing greener and more sustainable methods for synthesizing 2-(4-Ethylthiazol-2-yl)aniline and related compounds. These approaches align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. wikipedia.orgacs.orgnih.gov

Key emerging strategies include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by dramatically reducing reaction times and often increasing product yields. wikipedia.orgchemistrysteps.com The application of microwave irradiation in a catalyst-free, multi-component reaction in water has been shown to be a clean and efficient method for creating trisubstituted thiazoles. wikipedia.org

Green Catalysts: Research is moving away from traditional catalysts towards more sustainable alternatives. This includes the use of reusable solid-supported catalysts, biocatalysts, and nano-catalysts which can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.comresearchgate.net For instance, reusable cross-linked chitosan (B1678972) hydrogel has been demonstrated as an effective biocatalyst for thiazole synthesis under ultrasonic irradiation. mdpi.com

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents is a major goal. Future syntheses will likely favor the use of water, ionic liquids, or deep eutectic solvents. nih.govrsc.org In some cases, reactions can be performed under solvent-free conditions, further enhancing their environmental credentials.

| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |

| Microwave-Assisted | Rapid reaction times, high yields | Catalyst-free, water as solvent wikipedia.org |

| Ultrasound-Assisted | Mild conditions, reduced energy | PIBTU-CS hydrogel biocatalyst mdpi.com |

| Green Catalysis | Catalyst reusability, reduced waste | NiFe2O4 nanoparticles, Amberlite IR-120 nih.govmdpi.com |

| Alternative Solvents | Reduced toxicity and environmental impact | Water, Ionic Liquids, Deep Eutectic Solvents nih.govrsc.org |

| Solvent-Free | Minimal waste, simplified workup | Hantzsch condensation by heating |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. acs.org For a compound like this compound, these computational tools offer the potential to accelerate the discovery of new derivatives with enhanced properties and to predict their behavior without costly and time-consuming laboratory experiments.

Future applications in this area include:

Predictive Modeling: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from thiazole derivatives to predict the biological activity of novel, unsynthesized analogues of this compound. researchgate.netmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific activity and safety profiles, these algorithms can propose novel thiazole-aniline structures that may not have been conceived through traditional medicinal chemistry approaches. globalresearchonline.net

Property Prediction: AI tools can predict a wide range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. analis.com.my This is crucial for the early-stage evaluation of drug candidates, helping to identify potential liabilities, such as toxicity or poor metabolic stability, long before synthesis. globalresearchonline.net

| AI/ML Application | Objective | Potential Impact on this compound Research |

| QSAR Modeling | Predict biological activity based on chemical structure. researchgate.net | Rapidly screen virtual libraries of derivatives for potential efficacy. |

| Generative Models | Design novel molecules with desired properties. globalresearchonline.net | Discover new scaffolds with improved activity or novel mechanisms of action. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. analis.com.my | Reduce late-stage attrition of drug candidates by identifying issues early. |

Uncovering Untapped Reactivity Profiles and New Functionalization Pathways

While the core synthesis of the thiazole-aniline scaffold is established, future research will delve into uncovering new ways to modify and functionalize this molecule. Exploring untapped reactivity can lead to the creation of a more diverse range of derivatives with fine-tuned properties.

Promising areas for exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful strategy that allows for the modification of the aromatic rings (both the aniline (B41778) and the thiazole, if it bears aryl substituents) without the need for pre-functionalized starting materials. nih.gov This atom-economical approach can be used to introduce new substituents at positions that are difficult to access through traditional methods, potentially leading to novel biological activities.

Reactivity of the Aniline Moiety: The amino group of the aniline ring is a key site for functionalization. While standard reactions like acylation are common, its high reactivity can also be a challenge, leading to overreaction or unwanted side reactions in electrophilic aromatic substitutions. libretexts.orglibretexts.org Future work will likely focus on developing more selective methods to control its reactivity, perhaps through the use of transient directing groups, allowing for precise modification of the aniline ring. libretexts.org The amino group can also be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide variety of other functional groups. libretexts.org

Functionalization of the Thiazole Ring: The thiazole ring itself has specific sites prone to electrophilic or nucleophilic attack. researchgate.net Research into novel organometallic coupling reactions or selective metalation could open new avenues for attaching diverse substituents to the thiazole core, beyond the ethyl group at the 4-position.

Exploration of Interdisciplinary Applications (e.g., Environmental Chemistry, Green Chemistry)

While the primary focus for many thiazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold make it a candidate for applications in other scientific disciplines.

Future interdisciplinary research could explore:

Agrochemicals: Thiazole derivatives are already established in agriculture as potent fungicides, such as Thifluzamide and Thiabendazole. wikipedia.orgnih.gov The this compound structure could serve as a starting point for developing new pesticides with novel modes of action or improved environmental profiles. acs.orgnih.gov

Materials Science: The fused aromatic system of thiazole derivatives is associated with interesting photophysical properties. Thiazole-containing compounds are used as dyes and have been incorporated into materials like covalent organic frameworks (COFs) for applications in photocatalysis. wikipedia.orgmdpi.com Derivatives of this compound could be investigated for use as fluorescent probes, organic light-emitting diode (OLED) components, or functional dyes.

Environmental Remediation: The thiazole core is present in some environmental pollutants. nih.gov Studying the degradation pathways of compounds like this compound can provide insights into the environmental fate of related chemicals. Furthermore, thiazole-based COFs have shown potential for the rapid removal of pollutants from water, suggesting a role for these scaffolds in remediation technologies. mdpi.com

Addressing Current Research Gaps and Challenges in Thiazole-Aniline Chemistry

Despite the promise of the thiazole-aniline scaffold, several challenges and research gaps remain that need to be addressed to fully realize its potential.

Key challenges for future research include:

Selective Functionalization: Developing synthetic methods that can selectively modify one specific position on the molecule in the presence of multiple reactive sites (e.g., the different positions on the aniline ring, the thiazole ring, and the ethyl group) remains a significant challenge. Overcoming this will require the development of more sophisticated catalytic systems and protecting group strategies.

Understanding Structure-Activity Relationships (SAR): For any given application, a deep understanding of how specific structural modifications affect activity is crucial. While AI can aid in this, comprehensive experimental studies are still needed to build the robust datasets required for accurate predictions and rational design.

Biological Target Identification: For many biologically active thiazole derivatives, the precise molecular target or mechanism of action is not fully understood. Future research, employing techniques from chemical biology and proteomics, will be essential to elucidate these mechanisms, which is critical for optimizing drug candidates and understanding potential off-target effects.

Bridging the Gap between Synthesis and Application: A persistent challenge is the translation of promising laboratory-scale synthesis and initial activity screening into real-world applications. This requires interdisciplinary collaboration to address issues of scalability, formulation, and, in the case of therapeutics, complex preclinical and clinical development. nih.gov

Q & A

Basic: What are the standard synthetic routes for 2-(4-Ethylthiazol-2-yl)aniline, and how is purity validated?

Answer:

The synthesis typically involves condensation reactions between substituted aniline and thiazole precursors. For example, analogous procedures (e.g., ) involve refluxing starting materials (e.g., 4-amino-substituted triazoles or benzaldehyde derivatives) in ethanol with catalytic acetic acid. Post-reaction, solvents are evaporated under reduced pressure, and solids are recrystallized.

Purity Validation:

- Chromatography : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is used for purification .

- Spectroscopy : Confirm structure via -NMR (aromatic proton integration), -NMR (carbon backbone), and mass spectrometry (molecular ion peak) .

- Melting Point : Compare experimental values with literature to assess crystallinity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved?

Answer:

- Multi-Software Validation : Cross-check refinements using SHELXL (for high-resolution data) and WinGX (for small-molecule validation) .

- Thermal Parameter Analysis : Evaluate ADPs (anisotropic displacement parameters) to identify disorder or dynamic effects .

- Hydrogen Bonding : Use PLATON to analyze intermolecular interactions (e.g., N–H···O/S) that may distort geometry .